1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane
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Overview
Description
1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the Thian-4-yl Group: This step may involve nucleophilic substitution reactions where a thian-4-yl halide reacts with the diazepane ring.
Attachment of the Trifluoromethoxybenzoyl Group: This can be done through acylation reactions using trifluoromethoxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzoyl or thian-4-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity and interactions with biomolecules.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.
Pathway Modulation: It could influence biochemical pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound without the thian-4-yl and trifluoromethoxybenzoyl groups.
Benzodiazepines: A class of compounds with similar diazepane rings but different substituents.
Thian-4-yl Derivatives: Compounds containing the thian-4-yl group with different functional groups.
Uniqueness
1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane is unique due to the combination of the thian-4-yl and trifluoromethoxybenzoyl groups, which may impart distinct chemical and biological properties compared to other diazepane derivatives.
Properties
IUPAC Name |
[4-(thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2S/c19-18(20,21)25-16-4-2-14(3-5-16)17(24)23-9-1-8-22(10-11-23)15-6-12-26-13-7-15/h2-5,15H,1,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTADHUPXNMJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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